(3S)-3-amino-3-((carboxymethyl)carbamoyl)propanoic acid
Description
Significance of Dipeptides and Short Peptide Motifs in Biological Systems
Dipeptides, the simplest form of peptides consisting of two amino acids linked by a single peptide bond, and short peptide motifs play crucial roles in a wide array of biological processes. These small molecules are not merely rudimentary building blocks for larger proteins but possess distinct biological activities and are involved in various physiological functions. numberanalytics.combachem.com Short linear motifs (SLiMs), typically comprising 3 to 12 amino acids, are functional microdomains within proteins that are critical for numerous cellular processes, including cell signaling, regulation, post-translational modifications, proteolytic cleavage, and protein trafficking. frontiersin.orgmdpi.comwikipedia.org They often mediate protein-protein interactions and can rapidly evolve to acquire new functions due to their short length. frontiersin.orgwikipedia.org Dipeptides, as the smallest representatives of this class, represent the initial step in the increasing complexity of biomolecules leading to proteins. cnr.it Beyond their role as protein degradation products, dipeptides are increasingly recognized for potential regulatory, dipeptide-specific functions, being found in protein complexes where they can affect the activity of their protein partners. nih.gov
Overview of Asp-Gly as a Fundamental Peptide Unit and Building Block
Aspartyl-Glycine (Asp-Gly) is a dipeptide formed by the peptide linkage between L-aspartic acid and glycine (B1666218). nih.gov Its chemical formula is C₆H₁₀N₂O₅, and its PubChem Compound ID (CID) is 151148. nih.govnih.gov Asp-Gly serves as a fundamental peptide unit and is recognized for its role as a metabolite. nih.gov As a dipeptide, it is an incomplete breakdown product resulting from protein digestion or catabolism. hmdb.ca While many dipeptides are short-lived intermediates, some are known to have physiological or cell-signaling effects. hmdb.ca Asp-Gly is utilized in research, particularly in peptide synthesis, where it serves as a building block for the creation of more complex peptides. chemimpex.com Its structure allows it to participate in diverse biological processes, making it relevant in studies concerning protein interactions and enzyme activity. chemimpex.com
Historical Context of Academic Research on Asp-Gly and Asp-Gly-Containing Sequences
The study of peptides, including dipeptides like Asp-Gly, has roots in the early 20th century, coinciding with the initial efforts to understand protein structure. numberanalytics.com The synthesis and characterization of dipeptides were pivotal in elucidating the complex architecture of proteins. numberanalytics.com Early research into the fundamental amino acids, such as aspartic acid and glycine, which constitute Asp-Gly, dates back even further, with their presence noted in early experiments simulating prebiotic conditions. mdpi.com The recognition of Asp-Gly and sequences containing this dipeptide has evolved alongside advancements in peptide chemistry and analytical techniques. Historically, the Asp-Gly sequence has been particularly noted in the context of peptide synthesis challenges, specifically aspartimide formation, a significant side reaction encountered during techniques like Fmoc solid-phase peptide synthesis (SPPS). semanticscholar.orgnih.gov This challenge has driven research into developing improved synthetic strategies and building blocks to mitigate such issues when incorporating Asp-Gly into longer peptide sequences. semanticscholar.orgnih.gov
Current State and Emerging Trends in Asp-Gly Compound Research
Current research involving Asp-Gly continues to leverage its role as a fundamental dipeptide unit. Its application as a building block in peptide synthesis remains significant, particularly with ongoing efforts to improve synthetic yields and purity, especially in sequences prone to side reactions like aspartimide formation. semanticscholar.orgnih.gov Researchers are exploring modified Asp-Gly building blocks and optimized synthesis protocols to address these challenges. semanticscholar.orgnih.goviris-biotech.de
Beyond its use in synthesis, Asp-Gly and Asp-Gly-containing sequences are being investigated for potential biological activities and applications. While specific extensive research solely focused on the biological functions of the isolated Asp-Gly dipeptide is less prominent in the provided search results compared to its role in synthesis or within longer motifs, the broader significance of dipeptides as potential small-molecule regulators and their involvement in cellular processes highlights emerging areas of interest. nih.gov
The presence of Asp-Gly or related sequences within functional peptide motifs, such as the well-known Arginine-Glycine-Aspartic acid (RGD) motif (though distinct from Asp-Gly, it illustrates the importance of Asp and Gly in functional sequences), underscores the potential for Asp-Gly to be part of or influence biologically active peptides. nih.govresearchgate.netnih.gov Research into short linear motifs (SLiMs) in general is a dynamic field, exploring their roles in protein interactions, signaling, and potential therapeutic applications. frontiersin.orgmdpi.comwikipedia.orgplos.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(carboxymethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNSBBHKSZXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aspartyl-Glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028753 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3790-51-0 | |
| Record name | NSC186907 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis Methodologies and Challenges in Asp Gly Peptide Constructs
Solid-Phase Peptide Synthesis (SPPS) of Asp-Gly Containing Peptides
Solid-phase peptide synthesis is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. This method simplifies the purification process, as excess reagents and byproducts can be easily washed away. However, the synthesis of peptides containing the Asp-Gly motif requires careful consideration of the synthetic strategy to minimize the formation of aspartimide-related impurities.
Fmoc-based Synthesis Strategies for Asp-Gly Sequences
The most widely used strategy for SPPS is the fluorenylmethyloxycarbonyl (Fmoc) chemistry. The Fmoc protecting group is used to temporarily block the α-amino group of the incoming amino acid. This group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). It is this repeated exposure to basic conditions during the Fmoc deprotection steps that poses a significant challenge for Asp-Gly containing peptides, as it promotes the formation of the aspartimide intermediate.
Standard Fmoc-SPPS protocols for Asp-Gly sequences often lead to a complex mixture of products, reducing the yield of the desired peptide and complicating purification. Therefore, modified Fmoc-based strategies are essential for the successful synthesis of these challenging sequences.
Resin Selection and Coupling Chemistries for Asp-Gly Peptide Elongation
The choice of resin is a critical parameter in SPPS. Polystyrene-based resins, cross-linked with divinylbenzene, are the most common solid supports. For many applications, resins incorporating polyethylene glycol (PEG), such as TentaGel, are preferred due to their enhanced swelling properties in a variety of solvents and their ability to create a more solution-like environment for the growing peptide chain, which can help to reduce aggregation. The selection of a resin with an appropriate linker is also crucial, as it determines the C-terminal functionality of the cleaved peptide (e.g., acid or amide) and the conditions required for cleavage. For instance, Wang resin is commonly used for the synthesis of peptide acids, while Rink amide resin is a popular choice for peptide amides. mesalabs.com
The efficiency of the coupling reaction, which forms the peptide bond, is another key factor. A variety of coupling reagents have been developed to facilitate this process. The most common classes of coupling reagents are carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), and phosphonium or aminium (uronium) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). For difficult couplings, such as those involving sterically hindered amino acids or aggregation-prone sequences, more reactive reagents like HATU are often employed. sigmaaldrich.com The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can further enhance coupling efficiency and suppress racemization.
Aspartimide Formation and Isomerization in Asp-Gly Peptides
Aspartimide formation is the most significant side reaction encountered during the Fmoc-SPPS of peptides containing the Asp-Gly sequence. This intramolecular cyclization reaction is initiated by the deprotonation of the amide nitrogen of the glycine (B1666218) residue, which then acts as a nucleophile, attacking the side-chain carbonyl group of the preceding aspartic acid residue.
Mechanistic Understanding of Succinimide (B58015) Intermediate Formation
The mechanism of aspartimide formation begins with the base-catalyzed abstraction of a proton from the amide nitrogen of the amino acid following the aspartic acid residue. In the context of Fmoc-SPPS, the piperidine used for Fmoc deprotection is the primary base responsible for this deprotonation. The resulting amide anion then undergoes an intramolecular nucleophilic attack on the β-carbonyl carbon of the aspartic acid side chain, leading to the formation of a five-membered succinimide ring. This reaction is accompanied by the elimination of the side-chain protecting group of the aspartic acid.
The succinimide intermediate is susceptible to racemization at the α-carbon. Furthermore, it can undergo nucleophilic attack by piperidine, leading to the formation of α- and β-piperidide adducts. Hydrolysis of the succinimide ring can also occur, yielding a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. nih.gov
Influence of Adjacent Amino Acid Residues (e.g., Glycine) on Degradation Rates
The rate of aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. The Asp-Gly sequence is particularly problematic due to the lack of steric hindrance from the glycine side chain (a hydrogen atom). This allows for the facile formation of the cyclic succinimide intermediate. Other sequences that are prone to aspartimide formation, although to a lesser extent, include Asp-Asn, Asp-Ser, and Asp-Ala. iris-biotech.de
Comparative studies have demonstrated the pronounced effect of the adjacent residue on the rate of aspartimide formation. The Asp-Gly sequence consistently shows the highest propensity for this side reaction.
| Asp-Xxx Sequence | Relative Propensity for Aspartimide Formation |
|---|---|
| Asp-Gly | Very High |
| Asp-Asn | High |
| Asp-Ser | Moderate |
| Asp-Ala | Moderate |
Strategies for Aspartimide Suppression During Synthesis
Several strategies have been developed to minimize or prevent aspartimide formation during the synthesis of Asp-Gly containing peptides. These strategies can be broadly categorized into three main approaches: modification of the aspartic acid side-chain protecting group, backbone protection, and optimization of the deprotection conditions.
One effective strategy is the use of sterically hindered side-chain protecting groups for the aspartic acid residue. The standard tert-butyl (OtBu) group offers some protection, but bulkier groups such as 3-methylpent-3-yl (OMpe) and 5-butyl-5-nonyl (OBno) have been shown to be more effective at suppressing aspartimide formation. sigmaaldrich.commerckmillipore.com
Another powerful approach is the use of backbone protection. This involves the introduction of a temporary protecting group on the amide nitrogen of the glycine residue following the aspartic acid. The 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups are commonly used for this purpose. peptide.com These groups prevent the deprotonation of the amide nitrogen, thereby inhibiting the initial step of aspartimide formation. The use of pre-formed Fmoc-Asp(OR)-(Dmb)Gly-OH dipeptides is a particularly effective and convenient way to incorporate this protection. peptide.comsigmaaldrich.com
Finally, modification of the Fmoc deprotection conditions can also help to reduce aspartimide formation. Using a weaker base than piperidine, such as piperazine (B1678402), or adding an acidic additive like HOBt to the piperidine solution can decrease the extent of this side reaction. biotage.com However, these modifications may also slow down the Fmoc deprotection, requiring longer reaction times.
| Strategy | Description | Reported Efficiency in Reducing Aspartimide Formation |
|---|---|---|
| Bulky Side-Chain Protecting Groups (e.g., OMpe, OBno) | Increases steric hindrance around the aspartic acid side-chain, impeding cyclization. | Significant reduction compared to OtBu. For the Asp-Gly sequence, OBno reduced aspartimide formation to 0.1% per cycle. sigmaaldrich.commerckmillipore.com |
| Backbone Protection (e.g., Dmb, Hmb) | Protects the amide nitrogen of the adjacent glycine, preventing the initial deprotonation step. | Can completely prevent aspartimide formation when using Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides. peptide.comsigmaaldrich.com |
| Modified Deprotection Conditions | Using weaker bases or adding acidic additives to the piperidine solution. | Can reduce aspartimide formation, but may require longer deprotection times and may not be completely effective. biotage.com |
Sterically Hindered Aspartate Side-Chain Protecting Groups
The formation of aspartimide, a common side reaction in the synthesis of peptides containing the Asp-Gly sequence, can be significantly mitigated by employing sterically hindered protecting groups for the aspartate side-chain. This approach is based on the principle that bulky substituents on the β-carboxyl group of aspartic acid physically obstruct the nucleophilic attack by the backbone amide nitrogen, which initiates the formation of the succinimide ring.
A variety of bulky ester protecting groups have been investigated to shield the aspartyl β-carboxyl group. These groups are designed to be stable during the peptide synthesis cycles but removable during the final cleavage from the resin. The effectiveness of these protecting groups is directly related to their steric bulk, with larger groups providing more significant protection against aspartimide formation.
Research has systematically compared the efficacy of different sterically hindered protecting groups. For instance, analogues of the commonly used tert-butyl (OtBu) group, where the methyl groups are replaced with longer alkyl chains, have demonstrated enhanced protection. The increased steric hindrance around the ester linkage reduces the propensity for intramolecular cyclization.
Below is a table summarizing various sterically hindered protecting groups for the aspartate side-chain and their relative effectiveness in preventing aspartimide formation.
| Protecting Group | Chemical Name | Relative Effectiveness in Preventing Aspartimide Formation | Key Characteristics |
| OtBu | tert-butyl ester | Standard, but often insufficient for Asp-Gly sequences | Commonly used, but susceptible to aspartimide formation. |
| OEpe | 1-ethyl-1-pentyl ester | High | Increased steric bulk compared to OtBu. |
| OBno | 1-benzyl-1-nonylester | High | Significant steric hindrance from the long alkyl chain. |
| OMpe | O-3-methylpent-3-yl | High | Provides good protection against base-catalyzed aspartimide formation. researchgate.net |
| β-trialkyl-methyl esters | e.g., tri-(ethyl/propyl/butyl)methyl esters | Very High | Offer almost complete reduction of aspartimide formation. researchgate.netnih.gov |
| Cyclohexyl ester | Cyclohexyl ester | Moderate to High | Offers significantly less aspartimide formation compared to benzyl (B1604629) esters during acidic or tertiary amine treatment. nih.gov |
| 2,4-dimethyl-3-pentyl ester | 2,4-dimethyl-3-pentyl ester | Very High | Provides excellent protection, even at elevated temperatures. researchgate.net |
The selection of an appropriate sterically hindered protecting group is a critical consideration in the synthesis of peptides containing the challenging Asp-Gly motif, as it directly impacts the purity and yield of the final product. iris-biotech.de
Role of Acidic Additives in Deprotection Solutions
An effective and cost-efficient strategy to suppress aspartimide formation during solid-phase peptide synthesis (SPPS) is the addition of small quantities of acidic additives to the standard Fmoc deprotection reagent, which is typically a solution of piperidine in a polar aprotic solvent. semanticscholar.orgpeptide.com This method has been shown to significantly reduce the rate of succinimide ring formation, particularly in sensitive sequences like Asp-Gly.
The underlying mechanism of this suppression is believed to involve the protonation of the backbone amide nitrogen, which reduces its nucleophilicity and, consequently, its propensity to attack the side-chain ester of the aspartic acid residue. Interestingly, the effectiveness of this approach appears to be largely independent of the specific acid strength (pKa) of the additive. semanticscholar.org
| Acidic Additive | Typical Concentration | Observations |
| 1-Hydroxybenzotriazole (HOBt) | Low concentrations | Reduces the amount of aspartimide formation, but may not completely suppress it. nih.gov |
| Formic Acid | Low percentages | Effective in minimizing aspartimide formation. |
| Acetic Acid | Trace amounts | Successfully circumvents aspartimide formation during deprotection steps. |
| Various Organic Acids | Small amounts | Efficiently prevents the formation of aspartimide side products. semanticscholar.orgpeptide.com |
While the use of acidic additives is a valuable tool, it is often employed in conjunction with other strategies, such as the use of sterically hindered protecting groups, to achieve the highest possible fidelity in the synthesis of Asp-Gly containing peptides.
Backbone Amide Protection Approaches
Backbone amide protection is a powerful strategy to completely prevent aspartimide formation, particularly in challenging sequences such as Asp-Gly. researchgate.net This approach involves the temporary modification of the amide nitrogen in the peptide backbone, which directly participates in the intramolecular cyclization reaction that leads to the formation of the succinimide ring.
By introducing a protecting group on the amide nitrogen, the nucleophilicity of the nitrogen is eliminated, thus precluding the possibility of aspartimide formation. nih.gov Several acid-labile protecting groups have been developed for this purpose, with the 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) groups being prominent examples.
These protecting groups are typically introduced as part of a dipeptide building block, such as Fmoc-Asp(OR)-Gly-OH, where R is a side-chain protecting group. The use of these pre-formed dipeptides simplifies the synthetic process, although the coupling efficiency can sometimes be reduced due to the steric hindrance introduced by the backbone protecting group. nih.gov
More recently, the 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) group has been introduced as an effective backbone amide protecting group. nih.govcrick.ac.ukresearchgate.net The introduction of Hmnb can be automated and is carried out during peptide assembly. nih.govcrick.ac.ukresearchgate.net
| Backbone Protecting Group | Key Features | Introduction Method | Removal |
| 2,4-dimethoxybenzyl (Dmb) | Effective in preventing aspartimide formation. nih.gov | Typically introduced as a dipeptide cassette, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH. researchgate.net | Acid-labile, removed during final cleavage with TFA. researchgate.net |
| 2-hydroxy-4-methoxybenzyl (Hmb) | Offers complete suppression of aspartimide formation. researchgate.netnih.gov | Can be introduced as a dipeptide building block. researchgate.net | Acid-labile, cleaved with TFA. researchgate.net |
| 2-hydroxy-4-methoxy-5-nitrobenzyl (Hmnb) | Improves synthesis of aggregation and aspartimide-prone peptides. nih.govcrick.ac.ukresearchgate.net | Automated introduction during peptide assembly. nih.govcrick.ac.ukresearchgate.net | Labile to acidolysis following reduction of the nitro group. nih.govcrick.ac.ukresearchgate.net |
Backbone amide protection represents a robust solution to the challenge of aspartimide formation in Asp-Gly containing peptides, ensuring the synthesis of the desired peptide with high purity. nih.gov
Optimized Cleavage Protocols to Minimize Side Reactions
The final step in solid-phase peptide synthesis, the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, is critical for obtaining a high-purity product. For peptides containing the Asp-Gly sequence, this step must be carefully optimized to minimize side reactions that can be promoted by the strongly acidic conditions of the cleavage cocktail, which is typically based on trifluoroacetic acid (TFA). rsc.org
The highly reactive cationic species generated from the cleavage of protecting groups can lead to undesired modifications of sensitive amino acid residues. To prevent these side reactions, scavengers are added to the cleavage cocktail to trap these reactive intermediates. The choice and composition of the scavenger mixture depend on the specific amino acid composition of the peptide.
Several standard cleavage cocktails have been developed, each with a specific combination of scavengers tailored to protect against particular side reactions.
| Cleavage Cocktail | Composition | Application Notes |
| Standard | 95% TFA, 2.5% TIS, 2.5% Water iris-biotech.de | Suitable for a broad range of peptides without sensitive residues. iris-biotech.de |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% Water iris-biotech.de | Good for scavenging trityl groups, but does not adequately protect Cys and Met from oxidation. iris-biotech.de |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 5% Water iris-biotech.de | Frequently used as a standard cleavage mix, especially effective when Cys, Met, Trp or Tyr are present. iris-biotech.de |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide iris-biotech.de | Prevents the oxidation of Met and allows for the isolation of linear peptides with multiple Cys residues. iris-biotech.de |
| Reagent R | 90% TFA, 5% Thioanisole, 2% Anisole, 3% EDT iris-biotech.de | Ideal for the cleavage and deprotection of sulfonyl-protected Arg. iris-biotech.de |
For peptides containing the Asp-Gly sequence, it is crucial to select a cleavage cocktail that not only efficiently removes all protecting groups but also minimizes the risk of any acid-catalyzed side reactions involving the aspartate residue. The duration and temperature of the cleavage reaction should also be optimized to ensure complete deprotection while limiting exposure to the harsh acidic environment.
Solution-Phase Synthesis Approaches for Asp-Gly Moieties
While solid-phase peptide synthesis (SPPS) is the dominant methodology for peptide production, solution-phase synthesis remains a valuable approach, particularly for the large-scale production of short peptides and for specific synthetic challenges where SPPS may be less suitable. The synthesis of dipeptides containing the Asp-Gly moiety, such as Aspartame (Asp-Phe-OMe), has been extensively studied in solution.
In solution-phase synthesis, the amino and carboxyl groups of the constituent amino acids are selectively protected to ensure the formation of the desired peptide bond. The coupling of the protected amino acids is typically achieved using a coupling reagent to activate the carboxyl group of the N-protected amino acid, which then reacts with the free amino group of the C-protected amino acid.
A notable example is the enzymatic synthesis of Aspartame. This method utilizes the enzyme thermolysin to catalyze the condensation of a protected aspartic acid derivative with a phenylalanine methyl ester. The protecting group on the aspartic acid can then be removed enzymatically, for instance, using penicillin amidase. researchgate.net
More traditional chemical solution-phase synthesis of Asp-Gly containing peptides involves the following key steps:
Protection: The α-amino group of aspartic acid and the carboxylic acid group of glycine are protected.
Activation and Coupling: The free carboxylic acid of the protected aspartic acid is activated, typically with a carbodiimide reagent, and then coupled with the protected glycine.
Deprotection: The protecting groups are removed to yield the final dipeptide.
The Group-Assisted Purification (GAP) strategy is a modern approach to solution-phase synthesis that avoids traditional chromatographic purification by using a protecting group that facilitates the purification of the product through simple washing and extraction steps. nih.gov
Synthesis of Constrained Asp-Gly Analogues and Bicyclic Dipeptide Mimetics
To study the bioactive conformation of peptides and to enhance their stability and receptor affinity, constrained analogues and mimetics of the Asp-Gly dipeptide unit are of significant interest. These modified structures restrict the conformational flexibility of the peptide backbone, often mimicking a specific secondary structure element like a β-turn.
One approach to creating constrained analogues is through the alkylation of a chiral lactam to produce an orthogonally protected dipeptide analogue. researchgate.net This method allows for the synthesis of conformationally restricted versions of larger peptides. For example, a constrained analogue of the tetrapeptide RGDG has been synthesized by replacing the Gly-Asp unit with a constrained mimetic. researchgate.net
Bicyclic dipeptide mimetics represent another class of conformationally constrained structures. A general strategy for the solid-phase synthesis of these mimetics involves the intramolecular cyclization of peptide-derived N-acyliminium intermediates. nih.gov In a specific example, a bicyclic mimetic of an Asp-Gly dipeptide was synthesized by coupling an aldehyde with L-cysteine in a cascade three-bond formation process. researchgate.net
The synthesis of these complex structures often involves multi-step sequences and the use of specialized synthetic methodologies. For instance, the synthesis of 5- and 7-hydroxy indolizidin-2-one N-(Boc)amino acids, which are constrained dipeptide surrogates, has been achieved from L-serine as a chiral starting material. mdpi.com
The development of synthetic routes to these constrained analogues and mimetics is crucial for advancing our understanding of peptide structure-activity relationships and for the design of novel therapeutic agents.
Advanced Analytical and Characterization Techniques for Asp Gly Peptides
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for obtaining detailed structural information about Asp-Gly peptides at the molecular level. These techniques provide insights into the peptide's conformation, sequence, and chemical modifications.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking their physiological environment. For peptides containing the Asp-Gly sequence, NMR can unambiguously detect and characterize conformational changes arising from modifications like isomerization.
The formation of isoaspartate (isoAsp), where the peptide backbone linkage shifts from the α-carboxyl to the β-carboxyl group of the aspartic acid residue, is a common degradation pathway. This structural change alters the local chemical environment of nearby protons and carbons, leading to distinct shifts in the NMR spectrum. A detailed NMR investigation can identify characteristic chemical shift correlations that serve as fingerprints for isoAsp formation and even for subsequent backbone cleavage. nih.gov By analyzing parameters such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shift temperature gradients, a comprehensive picture of the peptide's conformational ensemble can be constructed. researchgate.netnih.gov This allows for the characterization of local structures like β-turns and hydrogen bonding networks, which can be influenced by the presence of the Asp-Gly sequence and its isomeric forms. researchgate.net
Key NMR Observables for Asp-Gly Conformational Analysis:
| NMR Parameter | Information Gained | Relevance to Asp-Gly |
|---|---|---|
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information on the local electronic environment of each nucleus. | Sensitive to isomerization (Asp vs. isoAsp) and changes in secondary structure. nih.gov |
| Nuclear Overhauser Effect (NOE) | Measures through-space proximity between protons (<5 Å). | Defines the peptide's 3D fold and identifies inter-residue contacts. |
| J-Coupling Constants | Provides information on dihedral angles (φ, ψ) along the peptide backbone. | Helps determine the backbone conformation and flexibility around the Asp-Gly linkage. nih.gov |
| Temperature Gradients of NH Chemical Shifts | Identifies amide protons involved in intramolecular hydrogen bonds. | Reveals stable secondary structures like β-bends that may involve the Asp residue. researchgate.net |
Mass spectrometry (MS) is a cornerstone technique for protein and peptide characterization due to its high sensitivity, speed, and accuracy. emerypharma.com Peptide mapping, which typically involves enzymatic digestion of a larger protein into smaller peptides followed by MS analysis, is a primary application. emerypharma.comnih.gov This "bottom-up" approach allows for the verification of the primary amino acid sequence and the identification of post-translational modifications (PTMs), including the deamidation and isomerization common to Asp-containing sequences. emerypharma.comnih.gov
The general workflow for peptide mapping involves:
Enzymatic Digestion: The protein is cleaved at specific sites using enzymes like trypsin. youtube.com
Separation: The resulting peptide mixture is typically separated using liquid chromatography. emerypharma.com
MS Analysis: The separated peptides are ionized and their mass-to-charge (m/z) ratios are measured, allowing for their identification. nih.gov
Tandem MS (MS/MS): Selected peptides are fragmented, and the masses of the fragments are measured to determine the amino acid sequence and pinpoint modification sites. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying degradation products of Asp-Gly containing peptides. nih.govyoutube.com The liquid chromatography step separates the parent peptide from its modified forms (e.g., isoAsp, succinimide (B58015) intermediate) and other degradation products, which are then individually analyzed by the mass spectrometer.
Under acidic conditions, the primary degradation pathway for peptides with an Asp-Gly sequence is the cleavage of peptide bonds. nih.gov In contrast, at alkaline pH, isomerization of the Asp residue is the more prominent reaction. nih.govnih.gov Tandem mass spectrometry is crucial for distinguishing between α-Asp and β-Asp (isoAsp) isomers. While these isomers have the same mass, they produce different fragment ion patterns upon collision-induced dissociation (CID). For example, peptides containing the normal α-Asp linkage often show a highly intense b-ion fragment, whereas the isomeric β-Asp peptides may yield a more abundant y-ion fragment. nih.gov This difference in fragmentation allows for the unambiguous identification of each isomer.
Common Degradation Products of Asp-Gly Peptides Identified by LC-MS/MS:
| Degradation Product | Formation Condition | Key Identifying Feature in MS/MS |
|---|---|---|
| Succinimide Intermediate | Acidic or alkaline | Identified by a mass loss of 18 Da (H₂O) from the parent peptide. researchgate.net |
| β-Asp (isoAsp) Peptide | Alkaline | Altered fragmentation pattern compared to the α-Asp peptide (e.g., changes in b/y ion ratios). nih.gov |
| Peptide Bond Cleavage Products | Acidic | Identification of smaller dipeptides and amino acids corresponding to backbone scission. nih.govnih.gov |
| Deamidated Products | Alkaline | Mass increase of approximately 1 Da (for asparagine converting to aspartic acid). nih.gov |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a rapid and sensitive technique well-suited for the analysis of complex or crude peptide mixtures without extensive sample purification. nih.govyoutube.com In this method, the peptide sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the ions are accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. youtube.com
MALDI-TOF-MS is particularly useful for quickly screening peptide synthesis products or for analyzing biological extracts. nih.gov While MALDI-MS itself cannot typically separate isomers, coupling it with tandem mass spectrometry (MALDI-TOF/TOF) can provide structural information. The fragmentation patterns of stereoisomers (containing L- vs. D-amino acids) can differ in peak intensities, allowing for the detection of racemization at the Asp residue, another potential degradation pathway. nih.govacs.org Although less common for this purpose than LC-MS, MALDI-MS has been used to study non-covalent peptide complexes and can detect the primary peptide and its major degradation products based on their mass differences. core.ac.uk
Mass Spectrometry (MS) Applications in Peptide Mapping
Chromatographic Separation Techniques
Chromatographic methods are essential for resolving the complex mixtures that arise from the synthesis or degradation of Asp-Gly peptides. The ability to separate structurally similar isomers and byproducts is fundamental to accurate analysis and quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for separating Asp-Gly peptides from their isomers and degradation products. researchgate.net Reversed-phase HPLC (RP-HPLC), where separation is based on differences in hydrophobicity, is the most common mode used.
HPLC is not only a separation tool but also a quantitative one. When coupled with a detector (like UV or MS), the area of each chromatographic peak can be used to determine the relative abundance of the parent peptide and each degradation product. This is critical for stability studies and quality control of peptide-based pharmaceuticals. The combination of HPLC with ion mobility-mass spectrometry provides an additional dimension of separation based on the ion's size and shape, further enhancing the ability to resolve challenging isomeric mixtures. iu.edu
Capillary Electrophoresis (CE) in Peptide Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate molecules based on their charge-to-hydrodynamic radius ratio. youtube.com It is an efficient method for the analysis of peptides, offering rapid analysis times and requiring only minute sample volumes. ijpca.org
The most common mode for peptide analysis is Capillary Zone Electrophoresis (CZE). In CZE, a buffer-filled capillary is subjected to a high voltage, causing charged molecules to migrate towards the electrode of opposite polarity at different velocities, thus achieving separation. youtube.com CZE is highly effective for assessing the purity of peptides and for resolving charge variants, such as those arising from deamidation. youtube.com Another mode, Capillary Isoelectric Focusing (CIEF), separates peptides based on their isoelectric point (pI) within a pH gradient established inside the capillary, providing an excellent method for quantifying the pI value of peptides. youtube.com The coupling of CE with mass spectrometry (CE-MS) provides a powerful tool for both separation and identification of peptides and their impurities. ijpca.orgnih.govresearchgate.net
Detection and Quantification of Asp-Gly and Related Amino Acids/Metabolites
Accurate detection and quantification are critical for characterizing Asp-Gly and its constituent amino acids. This involves the development of sensitive sensor technologies and the application of advanced, hyphenated analytical techniques for comprehensive impurity profiling.
Electrochemical Sensor Development for Aspartic Acid and Glycine (B1666218) Detection
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for detecting amino acids. mdpi.com Recent research has focused on developing novel sensors for the simultaneous detection of L-aspartic acid and glycine. nih.govrsc.org One such development involves a sensor fabricated from a glassy carbon electrode modified with iron oxide-doped zinc oxide nanoparticles (Fe3O4@ZnO NPs). nih.govrsc.org
This sensor operates without enzymes and can detect L-aspartic acid and glycine simultaneously in various biological samples. nih.gov The Fe3O4@ZnO nanoparticles provide a large active surface area, enhancing the electrochemical signal. nih.gov The sensor's performance is evaluated based on key analytical parameters, demonstrating its potential for applications in healthcare and biochemical analysis. rsc.org In another approach, an electrochemical aptasensor using a gold-aspartic acid, glycine acid-functionalized nanohybrid was developed, showcasing high sensitivity and selectivity. nih.gov
Table 2: Performance of an Fe3O4@ZnO Nanoparticle-Based Electrochemical Sensor
| Analyte | Linear Dynamic Range (LDR) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sensitivity |
|---|---|---|---|---|
| L-Aspartic Acid | 100.0 pM to 10.0 µM | ≈97.5 pM | 325.0 mM | 126.58 pA µM⁻¹ cm² |
| Glycine | 1.0 µM to 1.0 mM | ≈13.5 pM | 450.0 mM | 316.46 pA µM⁻¹ cm² |
Data sourced from a study on the simultaneous detection of L-aspartic acid and glycine using a modified glassy carbon electrode. rsc.org
Hyphenated Techniques (e.g., HPLC-UV-CAD) for Impurity Profiling and Simultaneous Detection
For comprehensive impurity profiling of amino acids and peptides, hyphenated analytical techniques are invaluable. The combination of High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Charged Aerosol Detection (CAD) provides a powerful platform for detecting and quantifying a wide range of impurities in a single chromatographic run. thermofisher.com
This dual-detector setup overcomes the limitations of using a single detector. The UV detector is effective for impurities that contain a chromophore, such as aromatic compounds. thermofisher.com However, many related substances, including amino acids like glycine and other organic acids, lack a strong chromophore and are difficult to detect with UV. researchgate.net The Charged Aerosol Detector (CAD) addresses this gap. CAD is a mass-based detector that can quantify any non-volatile and most semi-volatile analytes, irrespective of their optical properties. lcms.czd-nb.info The eluent from the HPLC is nebulized, and the resulting aerosol particles are charged and then measured, providing a response that is proportional to the mass of the analyte. wiley.com This dual HPLC-UV-CAD approach enables the detection of both chromophoric and non-chromophoric impurities, offering a more complete and accurate impurity profile for substances like aspartic acid and glycine. thermofisher.comresearchgate.net
Table 3: Impurity Detection in Aspartic Acid and Glycine using HPLC-UV-CAD
| Compound | Impurity of | Detection Method | Limit of Quantification (LOQ) (on column) |
|---|---|---|---|
| Malic Acid | Aspartic Acid | CAD | 5-50 ng thermofisher.comresearchgate.net |
| Asparagine | Aspartic Acid | CAD | 5-50 ng thermofisher.comresearchgate.net |
| Alanine | Aspartic Acid | CAD | 5-50 ng thermofisher.comresearchgate.net |
| Glutamic Acid | Aspartic Acid | CAD | 5-50 ng thermofisher.comresearchgate.net |
| Maleic Acid | Aspartic Acid | UV | >75 ng thermofisher.com |
| Fumaric Acid | Aspartic Acid | UV | >75 ng thermofisher.com |
| Glycine-related impurities | Glycine | CAD/UV | Reporting threshold lowered to 0.03% thermofisher.com |
Monitoring Post-Translational Modifications: Aspartate Isomerization and Deamidation Analysis
The spontaneous, non-enzymatic post-translational modification of peptides containing Aspartyl-Glycyl (Asp-Gly) sequences is a significant concern in protein therapeutics and biological aging. This process primarily involves the isomerization of L-aspartate (Asp) to the more stable L-isoaspartate (isoAsp), proceeding through a succinimide intermediate. nih.govbu.edu This conversion introduces an extra methylene (B1212753) group into the peptide backbone, which can alter the protein's structure and potentially its biological function. nih.gov Given that Asp-Gly sequences are particularly prone to this modification, advanced analytical techniques are crucial for monitoring and quantifying these changes. nih.govresearchgate.net
Detection and Quantification of Isoaspartate Formation
Detecting and quantifying isoaspartate (isoAsp) formation presents a significant analytical challenge because the isomerization from aspartate (Asp) to isoAsp does not alter the molecular mass or the net charge of the peptide. nih.gov Despite this, several advanced methods have been developed to successfully identify and measure this modification.
Mass spectrometry (MS) based techniques are central to this analysis. While the mass remains unchanged, specialized MS fragmentation methods can differentiate between the isomers. Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are particularly effective, as they can cleave the Cα-Cβ bond in the amino acid residue. bu.eduacs.org This fragmentation pattern generates unique reporter ions that are diagnostic for the presence of isoAsp, providing unambiguous identification. nih.govbu.edu For instance, ECD analysis of isoAsp produces characteristic c+57 and z-57 peaks, which are absent in the fragmentation spectrum of normal Asp. bu.edu
Chromatographic methods, especially reversed-phase high-performance liquid chromatography (RP-HPLC), are fundamental for separating the isoAsp-containing peptide from its unmodified counterpart. nih.gov The structural change induced by isomerization often leads to a shift in retention time, allowing for separation and subsequent quantification. nih.govnih.gov Quantification is typically achieved by integrating the peak areas from UV chromatograms or total ion chromatograms from the mass spectrometer. nih.gov
Other methods that leverage the structural changes caused by isomerization include:
Hydrophobic Interaction Chromatography (HIC): This technique can separate intact proteins or larger fragments (like Fab'2 regions generated by IdeS digestion) containing isoAsp residues. nih.govresearchgate.net
Ion-Exchange Chromatography: Has been used to separate intact antibodies with isoAsp modifications from the unmodified versions. nih.gov
Enzyme-linked Immunosorbent Assay (ELISA): Novel monoclonal antibodies with high specificity for isoAsp-containing epitopes can be used to develop immunoassays for quantification. nih.gov
The following table summarizes key findings from studies on isoAsp quantification:
| Analytical Method | Sample Type | Key Finding | Reference |
| Peptide Mapping with UV/MS | Monoclonal Antibody | IsoAsp-containing peptides often elute earlier in RP-HPLC. ETD fragmentation provides unambiguous identification. | nih.gov |
| Digestion with HIC | Monoclonal Antibody | Digestion into smaller fragments (Fc/2 and Fab'2) prior to HIC enhances resolution between isoAsp and unmodified species. | nih.gov |
| LC-MS/MS | Human Serum Albumin (HSA) | Identified a specific tryptic peptide (LVNEVTEFAK) with a high deamidation rate, serving as a potential "isoAsp meter". | nih.gov |
| ELISA | Human Serum Albumin (HSA) | Developed a monoclonal antibody (1A3) specific to an isoAsp-containing peptide, allowing for quantification in plasma samples. | nih.gov |
Impact on Peptide Retention Time and Molecular Mass
The formation of an isoaspartyl residue from an aspartyl residue is an isomerization reaction, meaning it involves the rearrangement of atoms within the molecule without any change in the elemental composition. Consequently, this modification is "silent" in a mass spectrometric sense, as there is no change in the molecular mass of the peptide. nih.govnih.gov
However, the structural rearrangement has a notable impact on the peptide's chromatographic behavior, particularly its retention time in reversed-phase liquid chromatography (RP-LC). The conversion of an Asp residue to an isoAsp residue inserts a methylene group into the peptide backbone and shortens the side chain. nih.gov This alteration generally changes the peptide's interaction with the stationary phase of the chromatography column.
In the majority of cases reported, peptides containing an isoAsp residue are observed to elute earlier than their native Asp-containing counterparts during RP-HPLC analysis. nih.govresearchgate.net This suggests that the isoAsp form is typically more hydrophilic. However, this is not a universal rule, as the elution order can be strongly influenced by the specific peptide sequence, its N-terminus condition, and the chromatographic conditions used. researchgate.net In some instances, particularly with non-acetylated N-terminal Asp/isoAsp residues, an inverted elution order has been observed where the isoaspartyl-containing peptide has a longer retention time. researchgate.net
This change in retention time is the primary principle enabling the separation and subsequent quantification of isoAsp species from the native peptide using LC-based methods. nih.gov
The table below illustrates the typical effects of isoaspartate formation:
| Parameter | Impact of Isoaspartate Formation | Reason | Reference |
| Molecular Mass | No change | Isomerization is a rearrangement of atoms with no net loss or gain. | nih.govnih.gov |
| Retention Time (RP-HPLC) | Typically decreases (earlier elution) | The isoAsp form is generally more hydrophilic due to structural changes. | nih.govresearchgate.net |
| Retention Time (RP-HPLC) | Can be inverted (later elution) in specific cases | Dependent on peptide properties and chromatographic conditions, especially at the N-terminus. | researchgate.net |
Hydrogen-Exchange Mass Spectrometry (HDX-MS) for Molecular Structure and Dynamics
Hydrogen-exchange mass spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein conformation, dynamics, and interactions in solution. acs.orgresearchgate.net The method monitors the rate at which backbone amide hydrogen atoms exchange with deuterium (B1214612) from a deuterated solvent (e.g., D₂O). The exchange rate is highly dependent on the hydrogen's solvent accessibility and its involvement in hydrogen bonding, which are dictated by the protein's higher-order structure. acs.org
In the context of Asp-Gly peptides and the proteins that contain them, HDX-MS can provide critical insights into how post-translational modifications like isomerization affect the local and global protein structure and dynamics. nih.gov By comparing the deuterium uptake of the native peptide with its isoAsp-modified counterpart, researchers can map out regions where the conformation has been altered.
The typical HDX-MS workflow involves:
Diluting the protein or peptide into a deuterated buffer to initiate the H-D exchange.
Allowing the exchange to proceed for various time points.
Quenching the exchange reaction by lowering the pH and temperature.
Digesting the protein into smaller peptides (if necessary).
Analyzing the resulting peptides by mass spectrometry to measure the mass increase due to deuterium incorporation. researchgate.net
Regions that are highly flexible or solvent-exposed will exchange hydrogens for deuterium more rapidly, resulting in a larger mass increase. Conversely, regions that are well-structured, such as in α-helices or β-sheets, or are buried within the protein core or at an interaction interface, will exchange more slowly. acs.org HDX-MS has proven valuable for characterizing the dynamics of IgG1 glycoforms and their interactions with receptors, where modifications can influence conformation. nih.gov While challenging, HDX-MS can also provide information on the dynamics of glycans themselves, which are often attached to proteins and play key structural and functional roles. acs.orgnih.gov
Biological Functions and Roles of Asp Gly Sequences and Derivatives
Asp-Gly in Protein and Peptide Structure and Dynamics
The presence of the Asp-Gly sequence can have significant effects on the structural integrity and interaction profile of proteins and peptides.
The stability of a protein is a delicate balance of various interactions, and the presence of specific amino acid sequences can either enhance or diminish this stability. The Asp-Gly sequence is of particular interest due to the contrasting properties of its constituent residues. Aspartic acid, with its charged side chain, can participate in electrostatic interactions, including salt bridges, that can stabilize protein structures. wikipedia.org However, studies have also shown that the presence of aspartic acid residues within β-sheet regions can be destabilizing. nih.gov This destabilization is attributed to unfavorable electrostatic interactions between the negatively charged Asp side chain and the carbonyl groups of the peptide backbone. nih.gov
Glycine (B1666218), on the other hand, is the smallest amino acid and lacks a side chain, which provides it with a high degree of conformational flexibility. khanacademy.org This flexibility can be crucial in protein folding and function, allowing for tight turns and compact structures. However, this same flexibility can also introduce a degree of instability if not constrained by other interactions within the protein.
When combined in an Asp-Gly sequence, a key chemical reaction that can impact protein stability is the formation of an aspartimide intermediate. This occurs through a dehydration reaction where the side-chain carboxyl group of aspartic acid attacks the backbone amide nitrogen of the following glycine residue, forming a cyclic imide. This intermediate can then be hydrolyzed to form either the original aspartyl linkage or an isoaspartyl bond, which introduces a "kink" in the peptide backbone and can alter the protein's structure and function. sigmaaldrich.com The presence of a glycine residue C-terminal to the aspartate facilitates this reaction due to its lack of steric hindrance. sigmaaldrich.com
Table 1: Factors Influencing Protein Stability Related to Asp and Gly Residues
| Amino Acid/Sequence | Contribution to Protein Stability | Factors |
| Aspartic Acid (Asp) | Can be stabilizing or destabilizing | Stabilizing through electrostatic interactions (salt bridges) wikipedia.org; Destabilizing in β-sheets due to electrostatic repulsion with the backbone. nih.gov |
| Glycine (Gly) | Provides conformational flexibility | Can be stabilizing in tight turns but may introduce instability due to high flexibility. khanacademy.org |
| Asp-Gly Sequence | Potential for instability | Prone to aspartimide formation, leading to isoaspartate and altered protein structure. sigmaaldrich.com |
Impact on Protein Interactions and Binding Preferences
The Asp-Gly sequence is a critical component of the well-characterized Arg-Gly-Asp (RGD) motif, a primary recognition site for integrins, a family of cell surface receptors involved in cell adhesion and signaling. nih.govbiocrick.com The RGD motif is found in numerous extracellular matrix proteins, and its interaction with integrins is fundamental to processes such as cell migration, growth, and differentiation. biocrick.comspringermedizin.de
The biological activity of RGD-containing peptides is highly dependent on their conformation, which is often a type II β-turn. nih.govnih.gov The glycine residue in the second position of the RGD motif is crucial for adopting this turn conformation due to its flexibility. nih.gov The aspartic acid residue provides a key coordination point for a divalent cation in the integrin binding site, which is essential for the interaction. nih.gov Conservative substitution of the aspartic acid with glutamic acid can abolish the biological activity of RGD peptides, highlighting the specific requirement for the length and charge presentation of the aspartate side chain. nih.gov
While the RGD motif is the most prominent example, the negatively charged side chain of aspartic acid in an Asp-Gly sequence can more generally contribute to protein-protein interactions through electrostatic interactions, particularly with positively charged residues like lysine and arginine on a binding partner. wikipedia.org The flexibility of the adjacent glycine can allow the aspartate side chain to be optimally positioned for such interactions.
Enzymatic Activity and Regulation Mediated by Asp-Gly Motifs
Asp-Gly sequences and the individual aspartate residue play significant roles in the catalytic and regulatory mechanisms of various enzymes.
Aspartyl dipeptidase E (PepE) is a peptidase that demonstrates a high degree of specificity for dipeptides with an N-terminal aspartic acid residue (Asp-X). nih.gov This enzyme is a serine hydrolase and is distinct from other classes of peptidases. nih.gov The substrate specificity of PepE is crucial for its biological role in the breakdown of aspartate-containing peptides.
Studies on PepE from various organisms have confirmed its preference for Asp-X dipeptides. For instance, research on PepE from Salmonella enterica serovar Typhimurium has shown that it efficiently hydrolyzes a range of Asp-X dipeptides. nih.gov The enzyme from Xenopus laevis also exhibits similar Asp-specific dipeptidase activity. rcsb.org Some studies have also investigated the activity of PepE on tripeptides, with findings indicating that some Asp-X-Y peptides can also be substrates, albeit often with lower efficiency than dipeptides. For example, a study on a PepE homolog from Streptomyces sp. 139 (Orf2) showed activity towards Asp-Gly-Gly. researchgate.net
Table 2: Substrate Specificity of Aspartyl Dipeptidase E (PepE) and its Homologs
| Substrate | Relative Activity/Efficiency | Organism/Enzyme |
| Asp-Ala | High | Xenopus laevis PepExl researchgate.net |
| Asp-Leu | Moderate | Streptomyces sp. 139 Orf2 researchgate.net |
| Asp-His | Moderate | Streptomyces sp. 139 Orf2 researchgate.net |
| Asp-Gly-Gly | Higher than some dipeptides | Streptomyces sp. 139 Orf2 researchgate.net |
| isoAsp-Leu | Higher than some dipeptides | Streptomyces sp. 139 Orf2 researchgate.net |
Role of Asp-Gly Motifs in the Glycine Cleavage System
The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the mitochondria that is central to glycine metabolism. wikipedia.orgnih.gov It catalyzes the breakdown of glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate. nih.govnih.gov The GCS is composed of four proteins: the P-protein (glycine decarboxylase), the T-protein (aminomethyltransferase), the H-protein (a lipoic acid-containing carrier protein), and the L-protein (dihydrolipoamide dehydrogenase). wikipedia.orgnih.gov
Aspartate residues are frequently involved in the catalytic and regulatory mechanisms of enzymes due to their ability to act as a nucleophile or a general acid-base catalyst, and to participate in substrate binding and electrostatic interactions. khanacademy.orgtechnologynetworks.com A classic example of this is Aspartate Transcarbamoylase (ATCase), a key allosteric enzyme in the pyrimidine biosynthetic pathway. nih.govgonzaga.edu
ATCase catalyzes the condensation of aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate. nih.govnih.gov The aspartate substrate itself is, by definition, central to the catalytic process. Within the active site of ATCase, several key residues interact with the aspartate substrate to facilitate the reaction. The binding of aspartate induces a significant conformational change in the enzyme, which is a hallmark of its catalytic and regulatory mechanism. gonzaga.edukenyon.edu
Table 3: Role of Key Residues in the Active Site of E. coli Aspartate Transcarbamoylase
| Residue | Role in Catalysis and Substrate Binding |
| Ser52, Arg54, Arg105 | Stabilize the phosphate group of carbamoyl phosphate. kenyon.edu |
| Thr55, His134 | Increase the electrophilicity of the carbonyl carbon of carbamoyl phosphate. wikipedia.org |
| Gln137 | Interacts with the amino group of the tetrahedral intermediate. kenyon.edu |
| Arg167, Arg229, Glu231 | Involved in binding the carboxylate group of aspartate. wikipedia.org |
Asp-Gly-Gly Motif in Patatin-Like Phospholipase Domain-Containing Proteins (PNPLA) and their Catalytic Activity
The patatin-like phospholipase domain is a critical feature of the PNPLA family of enzymes, housing the catalytic machinery responsible for their hydrolytic activity. Within this domain, a conserved catalytic dyad of serine and aspartic acid is essential for catalysis. The serine residue is typically found within a classic Gly-X-Ser-X-Gly motif. wikipedia.org The aspartic acid residue, which functions as the second part of the catalytic dyad, is frequently located within an Asp-Gly-Gly (DGG) or Asp-Gly-Ala/Gly motif. wikipedia.orgnih.gov
This Asp-Gly-Gly motif is integral to the three-dimensional structure of the active site, positioning the aspartate residue correctly to participate in the catalytic mechanism. For instance, in PNPLA1, the catalytic dyad is composed of Ser53 and Asp172, with the latter being part of a DGG motif spanning residues 172-174. nih.gov Similarly, PNPLA4 contains a catalytic dyad of Ser43 and Asp163, with Asp163 also situated within a DGG motif. nih.gov In the case of PNPLA9, also known as PLA2G6, the active site is formed by Ser519 and Asp652, and the aspartic acid is part of an Asp-Gly-Gly motif. nih.gov The glycine residues flanking the catalytic aspartate are thought to provide the necessary flexibility for the active site to accommodate its lipid substrates and facilitate the hydrolysis reaction. The conservation of this motif across various PNPLA family members underscores its fundamental importance in their enzymatic function. wikipedia.orgnih.gov
Table 1: Asp-Gly-Gly Motif in Select PNPLA Proteins
| Protein | Catalytic Dyad | Asp-Gly-Gly Motif Location | Reference |
|---|---|---|---|
| PNPLA1 | Ser53-Asp172 | DGG (172-174) | nih.gov |
| PNPLA4 | Ser43-Asp163 | DGG | nih.gov |
| PNPLA9 | Ser519-Asp652 | DGG | nih.gov |
Post-Translational Modifications (PTMs) Involving Aspartate and Glycine Residues
Post-translational modifications are crucial for expanding the functional diversity of proteins. Aspartate and glycine residues, and the Asp-Gly sequence in particular, are involved in several significant PTMs that can alter protein structure, function, and stability.
Aspartate isomerization is a non-enzymatic post-translational modification that results in the formation of an atypical β-amino acid, isoaspartic acid (isoAsp). nih.gov This process is initiated by a nucleophilic attack from the nitrogen atom of the succeeding peptide bond on the side-chain carbonyl group of an aspartyl (Asp) or asparaginyl (Asn) residue. nih.gov This attack forms a transient succinimide (B58015) intermediate. nih.govnih.govbidmc.org Hydrolysis of this succinimide ring can then yield either the original aspartyl residue or, more commonly, an isoaspartyl residue, where the peptide backbone is rerouted through the side chain of the original aspartate. nih.govbidmc.org
The formation of isoaspartate is particularly favored when the aspartate residue is followed by an amino acid with a small, flexible side chain, such as glycine. nih.gov The Asp-Gly (DG) sequence is therefore a hotspot for this modification. acs.org This isomerization can have significant biological consequences, as it introduces a "kink" in the peptide backbone, altering the protein's three-dimensional structure. nih.govnih.gov Such structural changes can lead to a loss of biological activity and have been implicated in protein degradation and aging-related cellular damage. nih.govwikipedia.org For example, isomerization of aspartate residues in monoclonal antibodies can lead to a significant reduction in their binding affinity and potency. nih.govnih.gov
The accumulation of isoaspartate-containing proteins is linked to several pathological conditions, including neurodegenerative diseases like Alzheimer's disease. nih.govnih.govnist.gov In amyloid-beta peptides, isomerization at specific Asp residues has been shown to enhance aggregation and neurotoxicity. nih.govnih.gov To counteract this damage, cells possess a repair enzyme, protein L-isoaspartyl methyltransferase (PIMT), which reconverts isoaspartyl residues back to normal aspartyl residues, highlighting the biological importance of maintaining the integrity of the polypeptide chain. nih.govnih.govnih.gov
Tyrosine sulfation is a post-translational modification that occurs in the Golgi apparatus, where a sulfate group is added to the hydroxyl group of a tyrosine residue. youtube.comnih.gov This modification is catalyzed by tyrosylprotein sulfotransferases (TPSTs) and is crucial for a variety of protein-protein interactions. youtube.comkhanacademy.orgresearchgate.net While there is no universal consensus sequence for tyrosine sulfation, sulfated tyrosine residues are often found in acidic regions of proteins, with aspartic acid or glutamic acid residues frequently located in close proximity. youtube.comcreative-proteomics.commdpi.com
The presence of acidic residues, such as aspartate, near the target tyrosine is a key determinant for efficient sulfation. creative-proteomics.com For example, analysis of sulfated proteins reveals a preference for aspartic or glutamic acid to be present within a few residues of the sulfotyrosine. khanacademy.orgmdpi.com This suggests that an Asp-Tyr sequence, or a similar arrangement with aspartate in the vicinity, can be part of a recognition motif for TPST enzymes. The negative charge of the aspartate side chain may contribute to the binding of the substrate protein to the active site of the sulfotransferase. Tyrosine sulfation plays a critical role in a wide range of biological processes, including immune responses, blood coagulation, and hormone-receptor binding. youtube.comnih.gov The modification can significantly enhance the affinity of protein-protein interactions, and the presence of a nearby aspartate residue is often a key factor in ensuring this modification takes place. creative-proteomics.commdpi.com
While not always part of a strict consensus sequence, aspartate and glycine residues can influence the occurrence of several other key post-translational modifications.
Acetylation: N-terminal acetylation is one of the most common protein modifications in eukaryotes. The specificity of N-terminal acetyltransferases (NATs) is determined by the first few amino acids of a protein. While proteins starting with serine, alanine, and methionine are frequently acetylated, those with glycine and threonine at the N-terminus are also common substrates. nih.gov For internal lysine acetylation, specific motifs are less defined, but the surrounding sequence context is important. In some cases, a preference for glycine at the -1 position relative to the acetylated lysine has been observed in nuclear proteins. mdpi.com Proteins with N-terminal methionine followed by acidic residues like aspartate or glutamate are also substrates for specific NATs. nih.gov
Methylation: Protein methylation primarily occurs on lysine and arginine residues. nycu.edu.tw Arginine methylation is often found in glycine- and arginine-rich sequences known as GAR or RGG motifs. youtube.com The flexibility imparted by glycine residues is thought to facilitate the insertion of the arginine side chain into the active site of protein arginine methyltransferases (PRMTs). bidmc.org Conversely, the presence of a negatively charged aspartate residue near an arginine can block its methylation, indicating that the local sequence environment, including the presence of aspartate, can negatively regulate this modification. youtube.com Methylation can also occur on the side chains of aspartate and glutamate, a process known as D/E-methylation, which neutralizes the negative charge and can significantly impact protein structure and function. wikipedia.org
Glycosylation: The most common motif for N-linked glycosylation is Asn-X-Ser/Thr, where X can be any amino acid except proline. nih.gov However, a number of atypical glycosylation sites have been identified. Notably, N-linked glycosylation has been reported to occur on asparagine residues within N-X-G motifs. nih.govacs.org O-linked glycosylation typically occurs on serine or threonine residues, and while there is no strict consensus sequence, the surrounding amino acids, including glycine, can influence the modification. nih.gov
Table 2: Involvement of Aspartate and Glycine in PTMs
| PTM | Role of Aspartate (Asp) | Role of Glycine (Gly) |
|---|---|---|
| Acetylation | Proteins with Met-Asp termini are substrates for N-terminal acetylation. nih.gov | N-terminal glycine is a substrate for acetylation. nih.gov Glycine is sometimes preferred at the -1 position for lysine acetylation. mdpi.com |
| Methylation | Can block methylation of adjacent arginine residues. youtube.com The side chain can be directly methylated. wikipedia.org | A key component of Glycine- and Arginine-Rich (GAR) motifs where arginine is methylated. youtube.com |
| Glycosylation | Not a primary determinant in common motifs. | Part of the atypical N-X-G motif for N-linked glycosylation. nih.govacs.org |
The aggregation of the protein TDP-43 is a pathological hallmark of amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). nih.govnih.gov TDP-43 possesses a C-terminal prion-like domain that is rich in glycine residues and is highly prone to aggregation. nih.gov The process of TDP-43 aggregation is complex and can involve a reversible liquid-liquid phase separation (LLPS) prior to the formation of irreversible solid aggregates and amyloid fibrils. nih.govnih.gov
The amino acid composition of this intrinsically disordered region is critical for its aggregation propensity. While glycine residues contribute to the flexibility and aggregation-proneness of the domain, the presence of charged residues, such as aspartic acid, can influence the reversibility of this process. nih.gov The electrostatic interactions involving acidic residues like aspartate can modulate the intermolecular interactions that drive both phase separation and amyloid formation. nih.gov
Asp-Gly in Cell Adhesion and Receptor Binding
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a principal cell adhesion motif found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and laminin. youtube.com This sequence is recognized by a family of cell surface receptors known as integrins. youtube.com The binding of the RGD motif to integrins mediates cell-substratum and cell-cell interactions, which are fundamental to processes such as cell migration, proliferation, and differentiation.
The Asp-Gly component is an indispensable part of this recognition sequence. Structural studies have shown that the RGD motif often resides in flexible loop regions of proteins, allowing it to be accessible for receptor binding. mdpi.com The aspartate residue provides a critical negative charge that interacts with a metal ion-dependent adhesion site (MIDAS) in the integrin receptor. The glycine residue, being small and flexible, allows the peptide backbone to adopt the specific hairpin turn conformation necessary for optimal presentation of the arginine and aspartate side chains to the integrin binding pocket. mdpi.com
The importance of the Asp-Gly dipeptide within the RGD sequence is highlighted by the fact that even small changes to this part of the motif can dramatically reduce or abolish integrin binding. This specific interaction has been harnessed for various biomedical applications, and synthetic peptides containing the RGD sequence are widely used to modulate cell adhesion. youtube.com The Arg-Gly-Asp sequence is not only crucial for cell adhesion to the ECM but has also been identified in other contexts, such as the binding of the transferrin receptor to transferrin, suggesting a broader role for this motif in protein-protein interactions.
Arg-Gly-Asp (RGD) Motif in Extracellular Matrix Proteins and Integrin Binding
The Arg-Gly-Asp (RGD) sequence is a principal peptide motif that facilitates cell adhesion to the extracellular matrix (ECM). researchgate.net This tripeptide is a fundamental recognition site for a large number of adhesive proteins found in the ECM, blood, and on cell surfaces. nih.gov Cell surface receptors known as integrins recognize and bind to the RGD sequence, initiating a major recognition system for cell adhesion. researchgate.netnih.gov Nearly half of the more than 20 known integrins are capable of recognizing this sequence within their protein ligands. nih.govmdpi.com
Integrins are heterodimeric proteins composed of α and β subunits. nih.gov The RGD-binding integrins constitute a significant subfamily, with eight members that recognize the RGD motif. nih.gov This subfamily includes α5β1, α8β1, and αV-containing integrins. nih.govnih.gov These integrins play a crucial role in the communication between cells and their microenvironment, influencing processes such as cancer progression and metastasis. nih.gov
The interaction between the RGD motif and integrins is central to the "RGD-dependent adhesion system," which is key to the assembly and maturation of adhesion structures like focal adhesions. nih.gov Major ECM proteins that contain the RGD motif and serve as ligands for integrins include fibronectin, vitronectin, osteopontin, and nephronectin. researchgate.netnih.gov The way the RGD motif is presented can differ among these proteins, allowing for selective recognition by various RGD-binding integrins. researchgate.net
The significance of the RGD sequence is further highlighted by the fact that short synthetic peptides containing this motif can replicate the cell-binding activity of adhesion proteins. nih.govmdpi.com When these peptides are immobilized on a surface, they can promote cell adhesion. nih.govmdpi.com Conversely, when in solution, they act as inhibitors of cell adhesion by competing with ECM proteins for integrin binding sites. nih.govmdpi.com This property has been harnessed in the development of drugs and diagnostics. researchgate.net
Table 1: Key Extracellular Matrix Proteins Containing the RGD Motif and Their Corresponding Integrin Receptors
| Extracellular Matrix Protein | Corresponding Integrin Receptor(s) |
| Fibronectin | α5β1, αVβ3, αVβ1, αIIbβ3 |
| Vitronectin | αVβ3, αVβ5, αVβ1, αIIbβ3 |
| Osteopontin | αVβ3, αVβ1, αVβ5 |
| Fibrinogen | αIIbβ3, αVβ3 |
Structure-Function Relationships of RGD Peptides: Conformational Features and Beta-Turns
The binding affinity and specificity of RGD peptides to different integrin subtypes are not solely dependent on the three-amino-acid sequence but are significantly influenced by the peptide's conformation. researchgate.net The spatial arrangement of the Arg, Gly, and Asp residues is critical for effective interaction with the integrin binding pocket. nih.gov Cyclization of RGD peptides is a common strategy to constrain their conformational flexibility, which can lead to enhanced selectivity and affinity for specific integrins. nih.govmdpi.com
Studies have shown that the conformation of RGD peptides often involves beta-turns. researchgate.net A beta-turn is a secondary structure in proteins and peptides where the polypeptide chain reverses its direction. researchgate.net This structure is stabilized by a hydrogen bond between the carbonyl oxygen of one residue and the amino group of a residue three positions down the chain. researchgate.net The presence of amino acids like proline and glycine is common in beta-turns as they facilitate the necessary backbone angles for the turn. researchgate.net In the context of RGD peptides, a beta-turn can properly orient the side chains of Arginine and Aspartic acid for optimal interaction with the integrin receptor.
The residues flanking the RGD motif also play a crucial role in determining the peptide's conformation and, consequently, its binding properties. nih.gov These surrounding amino acids can influence the local chemical environment and the propensity to form specific secondary structures, such as beta-turns. nih.gov For instance, the presence of hydrophobic amino acids adjacent to the RGD sequence can impact the interaction with hydrophobic pockets near the RGD binding site on the integrin. nih.gov
The flexibility of the RGD sequence is also a key factor. While constrained conformations can enhance specificity, a certain degree of disorder or flexibility in the binding site is important for the potency of RGD peptides. nih.gov This suggests a dynamic process of binding where the peptide may adopt a specific conformation upon interacting with the integrin. nih.gov
Table 2: Influence of Conformational Constraints on RGD Peptide Activity
| Peptide Type | Conformational Flexibility | Integrin Selectivity | Binding Affinity |
| Linear RGD Peptides | High | Low | Relatively Low |
| Cyclic RGD Peptides | Low (Constrained) | High | Can be Significantly Higher |
Influence of Stereochemistry of RGD-Xaa Sequences on Binding Specificity
The stereochemistry of the amino acids within and surrounding the RGD motif is a critical determinant of its binding specificity to different integrin receptors. Altering the chirality of individual amino acid residues can dramatically change the peptide's activity and its preference for one integrin over another.
Research on a prototype peptide, Gly-Arg-Gly-Asp-Ser-Pro-Cys, derived from the fibronectin cell attachment site, has provided significant insights into the role of stereochemistry. Key findings from these studies include:
Substitution of L-Arg with D-Arg: This change did not significantly alter the peptide's ability to inhibit cell attachment to either fibronectin or vitronectin substrates, suggesting that the stereochemistry at this position is not critical for binding to these receptors.
Substitution of Gly with D-Ala or L-Asp with D-Asp: These substitutions resulted in completely inactive peptides, indicating that the stereochemistry at the Glycine and Aspartic acid positions is essential for activity.
Substitution of L-Ser with D-Ser: This modification drastically reduced the peptide's inhibitory effect on the vitronectin interaction but had little effect on its interaction with the fibronectin receptor. This demonstrates that the stereochemistry of the residue following the RGD sequence can confer receptor selectivity.
Furthermore, the nature of the amino acid at the "Xaa" position immediately following the RGD sequence influences receptor preference:
L-Asn at Xaa: This substitution resulted in a peptide with an increased preference for the fibronectin receptor and a decreased preference for the vitronectin receptor.
Threonine at Xaa: Conversely, having threonine at this position yielded a peptide with an increased preference for the vitronectin receptor.
L-Pro at Xaa: This substitution led to a completely inactive peptide.
These findings underscore the hypothesis that different RGD-directed integrin receptors can recognize subtle differences in the conformation and chemical environment of the Arg-Gly-Asp tripeptide, which is heavily influenced by the stereochemistry of its constituent and neighboring amino acids.
Table 3: Impact of Stereochemical and Amino Acid Substitutions on RGD Peptide Specificity
| Peptide Modification (relative to Gly-Arg-Gly-Asp-Ser-Pro-Cys) | Activity on Fibronectin Receptor | Activity on Vitronectin Receptor |
| L-Arg → D-Arg | No significant change | No significant change |
| Gly → D-Ala | Inactive | Inactive |
| L-Asp → D-Asp | Inactive | Inactive |
| L-Ser → D-Ser | Little difference | Drastically reduced |
| Ser → L-Asn | Increased preference | Decreased preference |
| Ser → Threonine | Decreased preference | Increased preference |
| Ser → L-Pro | Inactive | Inactive |
Asp-Gly in Specific Peptide Hormones and Bioactive Peptides
Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonists: Role of Asp9 and Gly4 in Potency
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating glucose homeostasis. GLP-1 receptor (GLP-1R) agonists are a class of drugs used in the treatment of type 2 diabetes and obesity. The potency and efficacy of these agonists are highly dependent on their amino acid sequence and their ability to bind to and activate the GLP-1R.
Within the native GLP-1 sequence, specific residues are critical for its biological activity. The Asp-Gly dipeptide sequence is not present in native GLP-1, but the individual amino acids Aspartic acid at position 9 (Asp9) and Glycine at position 4 (Gly4) are significant. Research involving the modification of the GLP-1 peptide has highlighted the importance of these positions. For instance, replacing Gly4 and Asp9 with charged amino acids can alter the peptide's binding and activity.
The GLP-1R is a class B G-protein coupled receptor (GPCR) with a binding pocket that interacts with the GLP-1 ligand. Asp198 within this binding pocket is known to be vital for agonist binding and receptor activation. The interaction between the amino acids of the GLP-1 agonist and the residues of the receptor, such as the charge and conformational compatibility, dictates the potency of the agonist.
The functions of GLP-1 and its agonists are multifaceted, including:
Glucose-dependent stimulation of insulin secretion.
Inhibition of glucagon secretion.
Slowing of gastric emptying.
Promotion of satiety and reduction of appetite.
These effects collectively contribute to lower blood glucose levels and potential weight loss. The development of long-acting GLP-1R agonists has been a key strategy to overcome the short half-life of native GLP-1, which is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).
Peptides from Food Proteins with Bioactivity (e.g., ACE-Inhibitory, Antioxidant)
Bioactive peptides are short sequences of amino acids, typically containing 2-20 residues, that are inactive within the parent protein but exert specific physiological effects once released. These peptides can be liberated from various food proteins through enzymatic hydrolysis during food processing or gastrointestinal digestion. Peptides containing the Asp-Gly sequence can exhibit a range of bioactivities, including angiotensin-I-converting enzyme (ACE) inhibition and antioxidant effects.
ACE-Inhibitory Peptides: ACE plays a key role in regulating blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors block this conversion, leading to a reduction in blood pressure. Many food-derived peptides have been identified as having ACE-inhibitory activity. The structure, sequence, and amino acid composition of these peptides are crucial for their inhibitory potential. The presence of specific amino acids, including hydrophobic and positively charged residues, can enhance ACE-inhibitory activity. Enzymatic hydrolysis is a common method to produce these peptides from sources like milk, eggs, legumes, and fish.
Antioxidant Peptides: Lipid oxidation in food can lead to the deterioration of quality and the formation of toxic compounds. Antioxidant peptides derived from food proteins can inhibit or minimize this process. These peptides can act through various mechanisms, such as radical scavenging and metal ion chelation. The antioxidant capacity of a peptide is influenced by its amino acid composition, sequence, and molecular weight.
Table 4: Examples of Food Sources for Bioactive Peptides
| Food Source | Type of Bioactive Peptide | Potential Health Benefit |
| Milk (Casein, Whey) | ACE-Inhibitory, Antioxidant | Antihypertensive, Improved Food Preservation |
| Eggs (Albumen, Yolk) | ACE-Inhibitory, Antioxidant | Antihypertensive, Improved Food Preservation |
| Legumes (Soy, Peas) | ACE-Inhibitory, Antioxidant | Antihypertensive, Improved Food Preservation |
| Fish | ACE-Inhibitory, Antioxidant | Antihypertensive, Improved Food Preservation |
Gly-His-Pro-Asp and its Sensory Properties in Food Matrices
The sensory properties of foods, including taste and flavor, are significantly influenced by their chemical composition. Peptides derived from the hydrolysis of food proteins can act as flavor enhancers or contribute to specific taste profiles. researchgate.net The taste of a peptide is determined by its amino acid composition, sequence, and three-dimensional structure. researchgate.net
The tetrapeptide Gly-His-Pro-Asp is composed of four distinct amino acids, each with its own taste characteristics:
Glycine (Gly): Known to elicit a sweet taste due to its small side chain. researchgate.net
Histidine (His): Can contribute to a bitter taste, although its bitterness is generally considered weak. nih.gov
Proline (Pro): Often associated with a bitter taste in peptides. nih.gov
Aspartic Acid (Asp): Can contribute to a sour taste and, in its salt form (aspartate), can elicit an umami taste, though weaker than glutamate. nih.gov
The perception of taste from peptides is also influenced by the food matrix itself. The structure of the food can affect the release and availability of taste-active compounds to the taste receptors. Factors such as pH, salt concentration, and the presence of fats and other macromolecules can all modulate the perceived taste of a peptide like Gly-His-Pro-Asp.
Asp-Gly in Biomineralization Processes
Sequences containing aspartic acid (Asp) and glycine (Gly) are integral to the process of biomineralization, the method by which living organisms produce minerals. In many marine organisms, such as corals and mollusks, proteins rich in these amino acids play a pivotal role in the formation of their aragonite skeletons and shells. nih.govacs.orgwhiterose.ac.uk These biomolecules are crucial for controlling the formation of biominerals. nih.govacs.orgwhiterose.ac.uk The specific arrangement and interaction of these amino acids influence the precipitation, growth rate, morphology, and structural integrity of minerals like aragonite, a crystalline form of calcium carbonate. nih.govst-andrews.ac.uk Understanding the function of Asp-Gly sequences is particularly important in predicting how environmental changes, such as ocean acidification, might affect the accretion rates and structural resilience of coral reefs, as the concentration of organic molecules in coral skeletons can change under such conditions. nih.gov
Role of Aspartic Acid and Glycine in Aragonite Precipitation and Crystal Growth
The individual amino acids, aspartic acid and glycine, exhibit distinct behaviors during the biomineralization of aragonite. nih.gov Aspartic acid, an acidic amino acid, and glycine, a neutral amino acid, are both found in high concentrations in the skeletons of corals and the nacre of mollusks. nih.govacs.org
Aspartic Acid (Asp): Aspartic acid significantly influences aragonite formation. It is known to inhibit aragonite precipitation. nih.govacs.org This inhibitory effect is crucial for shaping skeletal morphology and preventing uncontrolled mineral deposition. nih.govacs.orgst-andrews.ac.uk The acidic side chain of aspartic acid can be deprotonated at physiological pH, allowing it to complex with calcium ions (Ca²⁺) in solution and adsorb to the faces of calcium carbonate crystals. nih.govacs.org Research shows that aspartic acid is incorporated into the aragonite crystal lattice at significantly higher concentrations than glycine when introduced as a free amino acid. nih.govacs.org
Glycine (Gly): In contrast to aspartic acid, glycine has been observed to have no significant effect on the rate of aragonite precipitation. nih.govwhiterose.ac.uk While it is also found in biomineralization proteins and can be incorporated into the aragonite structure, its concentration is much lower than that of aspartic acid when precipitated from a solution of free amino acids. nih.govacs.org For example, in one study, aspartic acid was incorporated at more than 10 times the concentration of glycine from solutions of each amino acid at the same molarity. nih.govacs.orgwhiterose.ac.uk
The presence of these amino acids can also create rotational disorder in the carbonate (CO₃) groups within the aragonite crystal lattice, which can be measured using Raman spectroscopy. nih.govacs.org
Effects of Free Amino Acid vs. Peptide Forms on Biomineralization
The way aspartic acid and glycine are presented—as individual amino acids or linked in a peptide chain—alters their influence on biomineralization. nih.gov Studies comparing the effects of free L-Asp and Gly with the dipeptide glycyl-L-aspartic acid (Gly-Asp) reveal important differences in their regulatory functions. nih.govacs.orgst-andrews.ac.uk
When introduced as the dipeptide Gly-Asp, both aspartic acid and glycine are incorporated into the aragonite crystal at similar, high concentrations. nih.govacs.orgwhiterose.ac.uk This is in stark contrast to their incorporation from free amino acid solutions, where Asp is incorporated much more readily than Gly. nih.govacs.orgwhiterose.ac.uk This suggests that the peptide bond facilitates the incorporation of glycine alongside aspartic acid. The amino acids are predominantly incorporated in their peptide form, with free amino acids contributing less than 2% of the total amino acid content in the precipitate. acs.orgst-andrews.ac.uk
Regarding the inhibition of mineral formation, research indicates that the dipeptide Gly-Asp inhibits aragonite precipitation to a similar degree as free aspartic acid alone. whiterose.ac.uk However, the inhibitory effect can be amplified with longer peptide chains. For instance, tetra-aspartic acid (Asp₄) inhibits aragonite precipitation more than free aspartic acid at comparable solution concentrations. nih.govacs.orgst-andrews.ac.uk This suggests that increasing the size and chain length of the molecule, particularly with acidic residues, enhances the ability to suppress mineral formation. st-andrews.ac.uknih.gov The number of sites for solute association and the size of the additives appear to be more critical than their net charge in stabilizing mineral phases. nih.gov
Research Findings on Aragonite Precipitation
The following table summarizes the effects of different biomolecules on the precipitation rate of aragonite and their incorporation into the crystal structure.
| Biomolecule (at 2 mM) | Effect on Precipitation Rate (Compared to Control) | Incorporation of Asp (nmol mg⁻¹) | Incorporation of Gly (nmol mg⁻¹) |
| L-Aspartic Acid | Inhibition | 13.0 | N/A |
| Glycine | No significant effect | N/A | 1.3 |
| Glycyl-L-Aspartic Acid | Inhibition | 14.7 | 13.5 |
Data sourced from studies on in vitro aragonite precipitation. nih.govacs.orgwhiterose.ac.uk
Computational Modeling and Simulation in Asp Gly Research
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are powerful tools for studying the conformational landscape and flexibility of peptides like Asp-Gly. These simulations track the time evolution of a molecular system, providing insights into the dynamic behavior of peptide chains in various environments, such as in solution or immobilized on surfaces.
Studies utilizing MD simulations have investigated the structural behavior of peptides containing Gly and Asp residues. For instance, research on octapeptides incorporating Gly and Ser residues, including sequences like Trp-(GlyGly)3-Dbo (where Dbo is a modified aspartic acid), has employed all-atom MD simulations to characterize their conformational diversity and flexibility in solution. aip.orgresearchgate.net Analysis of MD trajectories can reveal details such as solvent accessible surface area, the distribution of water molecules around peptide groups, and the thermodynamics of hydration. tandfonline.com Conformational analysis using methods like Ramachandran plots can identify preferred secondary structures and confirm the flexibility of amino acid residues. researchgate.net
MD simulations have also been applied to study the behavior of peptides immobilized on surfaces, such as cell-adhesive peptides containing the Arg-Gly-Asp (RGD) sequence, which includes the Gly-Asp motif. tandfonline.com These simulations help to characterize the accessibility of the cell-recognition motif on functionalized surfaces, which is crucial for understanding cell adhesion processes. tandfonline.com While peptides may adsorb onto surfaces, MD simulations can demonstrate that the active motifs, like the RGD unit, remain accessible for interaction. tandfonline.com
The flexibility associated with variations in glycine (B1666218) content within peptides has been reflected in cluster analysis of MD simulations, showing differing numbers of conformational clusters for variants with different Gly/Ser compositions. aip.orgresearchgate.net Although peptides may adopt a disordered state in solvent, they can still exhibit a compact shape. aip.orgresearchgate.net
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling, including Quantitative Structure-Activity Relationship (QSAR), is used to correlate the structural features of peptides with their biological activity. These computational approaches are valuable for the rational design of peptides with desired properties, such as enhanced binding affinity or specificity.
QSAR models aim to establish mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity. These models can be used to predict the activity of new peptide sequences and guide the design of more potent analogs.
QSAR modeling has been applied to various sets of peptides, including those with Asp and Gly residues, to understand the structural requirements for activity. researchgate.netnih.govmdpi.com For example, QSAR models have been developed for ACE-inhibitory peptides, where physicochemical descriptors like hydrophobicity, size, and charge of amino acid side chains are correlated with inhibitory activity. researchgate.netnih.gov The presence and position of specific amino acids, including Asp and Gly, can be important factors influencing peptide activity and stability. researchgate.net
In the context of peptide agonists, SAR and QSAR studies have been conducted on peptides targeting G protein-coupled receptors (GPCRs), such as the glucagon-like peptide-1 receptor (GLP-1R). mdpi.comnih.govpentelutelabmit.com These studies involve systematic modifications of peptide sequences and evaluation of their effects on receptor binding and activation. mdpi.comnih.govpentelutelabmit.com While these studies may not focus exclusively on Asp-Gly, they demonstrate the application of QSAR in understanding how amino acid substitutions, including at positions where Asp or Gly might be present in related peptides, impact agonist potency. mdpi.com
Rational design utilizes structural and computational information to engineer peptides with improved or novel functions. By understanding the interactions between peptides and their targets, researchers can design sequences with enhanced binding affinity, specificity, or stability.
Asp-Gly and related sequences like Arg-Gly-Asp (RGD) are found in peptides that act as ligands for various biological targets, particularly integrins. pnas.orgnih.govroyalsocietypublishing.org Computational modeling plays a role in the rational design of such ligands. For instance, molecular modeling has been used to identify the bioactive conformation of peptide antagonists and guide the design of peptidomimetics that mimic these conformations. nih.gov
Rational design strategies can involve modifying existing peptide sequences or designing entirely new ones based on computational predictions of binding interactions. nih.govoup.com Computational modeling software can be used to generate and analyze molecular data, aiding in the design and screening of peptide libraries. nih.gov Studies have demonstrated the application of computational modeling to design peptide ligands that bind to specific targets, such as ochratoxin A, where peptides containing the Asp-Gly sequence were investigated for their binding capacity. nih.gov
The rational design process is often guided by SAR studies, which identify key residues and structural features essential for activity. nih.govresearchgate.netnih.gov By understanding these relationships, researchers can make informed decisions about amino acid substitutions or modifications to optimize peptide ligands. nih.govresearchgate.netnih.gov For example, SAR studies on peptides targeting platelet fibrinogen receptor (GpIIb/IIIa) have identified motifs like Pro-X-X-X-Asp-X where the Asp residue at a specific position is essential for activity, guiding the design of novel antagonists. nih.gov
Protein-Peptide Interaction Modeling
Computational modeling techniques are widely used to investigate how peptides interact with target proteins. These methods can predict binding modes, affinities, and the structural consequences of peptide binding.
Molecular Docking Studies for Binding Mechanisms (e.g., peptide-enzyme interactions)
Molecular docking is a key computational technique employed to simulate the binding of peptides to specific sites on proteins, such as enzyme active sites or interaction interfaces mdpi.comscirp.org. This approach helps predict the preferred orientation and conformation of a peptide when bound to a protein, providing insights into the molecular basis of their interaction mdpi.com. Docking studies can reveal crucial interactions, such as hydrogen bonds and electrostatic forces, that stabilize the peptide-protein complex mdpi.com.
Research has utilized molecular docking to study the interaction of peptides containing Asp and Gly residues with various enzymes. For instance, a study investigating angiotensin-I converting enzyme (ACE) inhibitory peptides from hazelnut protein hydrolysates identified peptides including Asp-Gly-Glu-Leu-Arg-Glu (DGELRE) nih.gov. Molecular docking studies in this research indicated that the interaction of these peptides with specific amino acids in the ACE active site significantly contributed to stabilizing the docking complex nih.gov. The binding free energy calculated for DGELRE with ACE was reported as -8.8 kcal/mol nih.gov.
Another example involves the molecular docking of the peptide Phe-Asp-Gly-Asp-Phe (FDGDF) with superoxide (B77818) dismutase (SOD) enzyme nih.gov. This study aimed to understand the interaction mechanism and found that FDGDF could potentially improve SOD activity by inducing changes in its secondary structure nih.gov. Quantum chemical simulations were used to identify potential bond formation sites, indicating specific atoms likely involved in the reaction nih.gov.
Peptides containing the Arg-Gly-Asp (RGD) sequence, which includes Asp and Gly, have also been studied using computational modeling. For example, the hexapeptide Gly-Arg-Gly-Asp-Ser-Pro (GRGDSP) was investigated using computer-assisted modeling, including restrained molecular dynamics and energy minimization, to understand its conformation in aqueous solution and its interaction with cell surface receptors pnas.org. This modeling suggested the presence of nested beta-bends in the peptide's structure, which could be important for its binding activity pnas.org. Studies on RGD-containing peptides and their effect on fibrinogen and von Willebrand factor binding to platelets have also utilized the understanding of the RGD sequence's role in protein-platelet interaction plos.org.
Molecular docking provides valuable structural insights into peptide-protein interactions and can guide the identification and design of peptides with desired binding properties mdpi.com.
Analyzing Allosteric Communication and Signaling Pathways in Proteins containing Asp-Gly Motifs
Allosteric communication involves the transmission of signals within a protein from one site to another, often triggered by ligand binding at a distant site nih.govnih.govoup.com. This process is crucial for regulating protein activity and function nih.gov. Computational methods, including network-based structural studies and molecular dynamics simulations, are employed to analyze these complex signaling pathways nih.gov.
While specific studies focusing solely on the Asp-Gly dipeptide as a direct mediator of allosteric communication are limited in the provided search results, research on proteins containing Asp and Gly within larger motifs or interaction sites sheds light on how these residues can be involved in allosteric mechanisms. For instance, the Asp-Phe-Gly (DFG) motif is a well-recognized element in the activation loop of protein kinases, and its conformation is critical for kinase activity and allosteric regulation nih.gov. Computational studies have revealed how changes in motifs like DFG can propagate through the protein structure, affecting distal sites and influencing catalytic activity nih.govnih.gov.
Allosteric signals can be transmitted through networks of interacting residues nih.gov. Computational modeling can help identify these networks and understand how perturbations at one site, such as the binding of an allosteric effector, are communicated to the active site nih.govnih.gov. Studies on enzymes like methylglyoxal (B44143) synthase (MGS) have used mutagenesis and computational approaches to trace allosteric signal transduction pathways, identifying key residues, including Asp and Arg, involved in intersubunit communication and conveying allosteric information nih.gov.
The involvement of Asp and Gly residues in protein-protein interfaces and their contribution to the stability of complexes can also be indirectly related to allosteric communication, as changes at interaction interfaces can propagate through the protein structure researchgate.net. Computational studies analyzing the interactions at protein-peptide interfaces, such as those involving the C-terminal carboxylate and an Asp side-chain in peptide-TPR interactions, highlight the importance of these residues in complex stability researchgate.net.
Computational analyses contribute to unraveling the intricate mechanisms of allosteric communication by mapping interaction networks and simulating the dynamic behavior of proteins containing relevant motifs or residues like Asp and Gly nih.govnih.govoup.comnih.gov.
Bioinformatic Approaches for Peptide Sequence Analysis and Prediction of PTMs
Bioinformatic approaches are essential for analyzing peptide sequences, identifying potential bioactive peptides, and predicting post-translational modifications (PTMs) rapidnovor.com. These computational tools and databases facilitate the interpretation of experimental data, particularly from techniques like mass spectrometry biorxiv.orgcreative-proteomics.comnih.gov.
Peptide mapping, a technique often coupled with mass spectrometry, utilizes bioinformatics to identify and verify protein sequences and detect chemical modifications, including PTMs biorxiv.orgnih.gov. By comparing experimental mass spectra of peptides to theoretical spectra derived from sequence databases, bioinformatics tools can identify peptides and pinpoint the location of modifications biorxiv.orgnih.gov.
Aspartic acid residues are known to be susceptible to certain non-enzymatic modifications, such as isomerization and peptide bond cleavage, often occurring via a succinimide (B58015) intermediate mdpi.comacs.org. Asparagine residues can also undergo deamidation to form aspartic acid, which can then participate in these reactions mdpi.comresearchgate.net. Computational studies, including quantum chemical calculations, have been employed to investigate the mechanisms and energetics of these non-enzymatic peptide bond cleavage events at Asp and Asn residues mdpi.comcreative-proteomics.com. These studies provide insights into the likelihood and pathways of such modifications under various conditions mdpi.comcreative-proteomics.com.
Bioinformatic tools can analyze peptide sequences to predict the propensity for certain PTMs based on the amino acid context creative-proteomics.com. While the direct prediction of modifications specifically on an Asp-Gly sequence might require further focused research and specialized databases, general PTM prediction tools can identify potential modification sites on proteins that contain this dipeptide within their sequence creative-proteomics.com.
Furthermore, bioinformatics approaches are used for the broader analysis of peptide properties, including physicochemical characteristics and predicted bioactivity, which can be influenced by the presence of specific amino acids like Asp and Gly rapidnovor.com. These methods enable the in silico screening of peptide libraries and the prioritization of peptides for experimental validation rapidnovor.com.
Future Directions and Emerging Research Avenues for Asp Gly Compounds
Development of Novel Peptide-Based Therapeutics and Analogs Incorporating Asp-Gly Motifs
The unique structural and functional properties of dipeptides like Asp-Gly make them attractive candidates for the development of novel therapeutic agents or as building blocks for more complex peptide-based drugs. Asp-Gly (H-β-Asp-Gly-OH), also known as Aspartylglycine, is considered valuable in biochemistry and molecular biology for its potential in peptide synthesis and as a component for more complex peptides chemimpex.com. Its specific amino acid sequence may influence bioactivity and efficacy, making it relevant in drug discovery and development chemimpex.com. Peptides, in general, are gaining attention as therapeutic compounds due to their potency, high affinity, and selectivity tandfonline.com.
Strategies to enhance the therapeutic potential of peptides, including those that might incorporate Asp-Gly or its analogs, involve chemical modifications such as cyclization, substitution with D-amino acids, and the formation of peptoids tandfonline.comnih.gov. These modifications can improve enzymatic stability, increase half-life, and enhance membrane permeability tandfonline.comnih.gov. For instance, side-chain cyclization, which can be achieved between Asp/Glu and Lys or Asp/Glu and Ser, has been shown to increase stability and cell permeability in natural peptides tandfonline.com. The Arg-Gly-Asp (RGD) motif, which contains the Asp-Gly sequence, is a well-known example exploited in peptide-based therapeutics for cell adhesion and internalization by targeting integrins mdpi.commdpi.com. Synthetic nonpeptidic analogs of RGD have also been investigated for their therapeutic potential, such as in preventing experimental liver injury nih.gov.
Furthermore, the development of constrained analogs of dipeptides like Asp-Gly is an area of research aimed at creating peptidomimetics with improved properties researchgate.net. For example, a γ-lactam bridged Gly-Asp dipeptide isostere has been synthesized and incorporated into RGDX tetrapeptides to create conformationally restricted fibrinogen receptor antagonists researchgate.net. This highlights the potential to design novel peptide analogs incorporating Asp-Gly or similar motifs for targeted therapeutic applications.
Advanced Analytical Methodologies for High-Throughput Peptidomic Studies
Comprehensive analysis of dipeptides and the broader peptidome is crucial for understanding their biological roles and identifying potential biomarkers. Traditional analytical methods have faced challenges in separating and quantifying the diverse array of dipeptides, particularly structural isomers nih.govacs.org. The development of advanced analytical methodologies is therefore a critical future direction.
Recent advancements have focused on high-throughput methods for comprehensive dipeptide analysis. Liquid chromatography tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis tandem mass spectrometry (CE-MS/MS) have been employed for the simultaneous quantitation of a large number of dipeptides, enabling better separation of structural isomers nih.govacs.orgnih.gov. One method developed utilizes differential chemical isotope labeling with dansylation and liquid chromatography orbital trap tandem mass spectrometry (LC–orbital trap-MS) for high-coverage detection and accurate relative quantification of dipeptides in complex matrices like rice wines and human serum chromatographyonline.com.
Pre-column derivatization coupled to reversed-phase high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC/MS/MS) using reagents like phenyl isocyanate (PIC) has also been developed for comprehensive dipeptide analysis, demonstrating the ability to profile dipeptides in food samples jst.go.jp. These advanced peptidomic approaches are expected to facilitate the search for new dipeptide applications, including their use as functional components of foods and biomarkers of diseases acs.orgnih.gov. The increasing demand for high-throughput peptidomic studies, particularly in areas like clinical research and personalized medicine, necessitates the development of scalable and cost-effective peptide analyzers nih.gov.
Integrative Experimental and Computational Approaches for Comprehensive Understanding
A comprehensive understanding of Asp-Gly and its interactions requires the integration of both experimental and computational approaches. This synergy allows for the prediction of molecular behavior, validation of experimental findings, and exploration of complex biological systems that are difficult to study solely through experimentation.
Computational methods, such as molecular dynamics (MD simulations), are being used to study the interactions of peptides with various surfaces and molecules researchgate.netmdpi.com. For instance, MD simulations have been used to investigate the dynamics of peptides adsorbing onto charged surfaces, providing insights into binding geometries and the role of ions researchgate.net. Machine learning methodologies, including graph neural networks, are also being harnessed for predicting peptide properties, such as sweetness, which can guide experimental validation mdpi.com. Molecular docking screenings and molecular dynamics simulations are used to refine predictions and assess binding affinities mdpi.com.
Integrating computational modeling with experimental techniques like mass spectrometry-based methods, such as oxidative protein footprinting, allows for the refinement of computational structure predictions by providing experimental constraints on solvent accessibility nih.gov. This hybrid approach can significantly reduce the model space and improve the accuracy of predictions nih.gov. While the provided search results did not specifically detail integrative approaches focused solely on Asp-Gly, the general trend in peptide research is towards combining computational predictions with experimental validation to understand peptide behavior, interactions, and potential bioactivity mdpi.comnih.govunimi.it. Future research on Asp-Gly is likely to leverage these integrative strategies to gain deeper insights into its properties and functions.
Exploration of Underexplored Biological Roles and Mechanisms of Asp-Gly in Cellular Homeostasis
While dipeptides are increasingly recognized for their biological functions beyond being simple amino acid sources, the specific roles and mechanisms of Asp-Gly in cellular homeostasis remain an area requiring further exploration. Asp-Gly has been detected in various biological samples, including liver tissue, serum, and cerebrospinal fluid (CSF), suggesting potential physiological relevance nih.govnih.govmdpi.com.
Studies have shown that Gly-Asp is consistently found in CSF and plasma, and its levels can vary in certain conditions, such as being elevated in the CSF of patients with epilepsy nih.gov. This suggests a potential, yet underexplored, role for Asp-Gly in neurological function or as a biomarker nih.gov. The presence of Asp-Gly in different organs and biofluids, often with organ-specific distribution patterns, indicates potential diverse roles mdpi.com. For example, Gly-Asp was found at high concentrations in the spleen and thymus mdpi.com.
The broader context of dipeptide research highlights their involvement in various biological processes, including influencing vasodilation, oxidative stress, cell differentiation, and apoptosis nih.gov. Dipeptides can also act as amino acid donors and play roles in interorgan nitrogen exchange and pH homeostasis mdpi.comportlandpress.com. While Asp-Gly's specific contributions to these processes are not fully elucidated, its presence suggests potential involvement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
